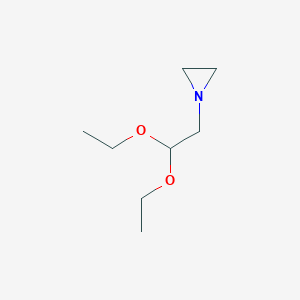

1-(2,2-Diethoxyethyl)aziridine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H17NO2 |

|---|---|

Poids moléculaire |

159.23 g/mol |

Nom IUPAC |

1-(2,2-diethoxyethyl)aziridine |

InChI |

InChI=1S/C8H17NO2/c1-3-10-8(11-4-2)7-9-5-6-9/h8H,3-7H2,1-2H3 |

Clé InChI |

ISAGXIPWFDIPOK-UHFFFAOYSA-N |

SMILES canonique |

CCOC(CN1CC1)OCC |

Origine du produit |

United States |

Synthetic Methodologies for 1 2,2 Diethoxyethyl Aziridine and Analogues

Direct Synthetic Routes to 1-(2,2-Diethoxyethyl)aziridine

Direct synthetic strategies for this compound primarily involve the formation of the three-membered ring from an acyclic precursor already containing the N-(2,2-diethoxyethyl) moiety.

A primary route to N-substituted aziridines is the intramolecular cyclization of a precursor containing both the amine and a suitable leaving group. The Wenker synthesis and its modifications are classic examples of this approach, typically starting from a 2-amino alcohol. wikipedia.orgwikipedia.org For the target molecule, the synthesis would commence with N-(2,2-diethoxyethyl)ethanolamine. This precursor can be synthesized by the reaction of 2-aminoacetaldehyde (B1595654) diethyl acetal (B89532) with ethylene (B1197577) oxide.

The amino alcohol is then converted into a derivative with a good leaving group at the hydroxyl position. A common method involves reaction with chlorosulfonic acid to form the sulfate (B86663) ester. nih.gov Subsequent treatment with a strong base, such as sodium hydroxide, induces an intramolecular nucleophilic substitution (SN2) reaction, where the nitrogen atom displaces the sulfate group to form the aziridine (B145994) ring. nih.govorganic-chemistry.org

Table 1: Proposed Wenker-type Synthesis for this compound

| Step | Reactant | Reagents | Product | Purpose |

| 1 | N-(2,2-diethoxyethyl)ethanolamine | Chlorosulfonic Acid (ClSO₃H) | N-(2,2-diethoxyethyl)aminoethyl hydrogen sulfate | Conversion of alcohol to a good leaving group |

| 2 | N-(2,2-diethoxyethyl)aminoethyl hydrogen sulfate | Sodium Hydroxide (NaOH) | This compound | Base-induced intramolecular cyclization |

This approach is fundamentally similar to the cyclization of aminoacetals but emphasizes the two distinct stages: creating a reactive precursor and then inducing ring closure. The key is the strategic installation of a leaving group on the carbon atom beta to the nitrogen.

An alternative to the sulfate ester is the conversion of the amino alcohol to a haloamine. For instance, treating N-(2,2-diethoxyethyl)ethanolamine with a reagent like thionyl chloride (SOCl₂) could yield N-(2-chloroethyl)-N-(2,2-diethoxyethyl)amine. The subsequent ring closure is an intramolecular cyclization of this haloamine, typically promoted by a base to deprotonate the amine (if it is secondary) or to neutralize the resulting acid. wikipedia.org This method provides a direct pathway to the aziridine ring from a functionalized acyclic amine.

Preparation of Related N-(2,2-Dialkoxyethyl)aziridine Derivatives

The synthetic principles applied to the diethoxyethyl derivative are also applicable to other analogues, such as the dimethoxy variant, and can be adapted for stereocontrol.

The synthesis of the dimethoxy analogue, 1-(2,2-dimethoxyethyl)aziridine, follows the same logic. The key starting material is 2-aminoacetaldehyde dimethyl acetal. chemicalbook.com This compound serves as the source of the N-(2,2-dimethoxyethyl) group. Following the Wenker synthesis pathway, it would first be reacted with ethylene oxide to produce N-(2,2-dimethoxyethyl)ethanolamine. This intermediate is then converted to its sulfate ester and cyclized with a base to afford the target aziridine.

In more complex syntheses, the 2-aminoacetaldehyde dimethyl acetal fragment is often introduced by reacting it with an appropriate electrophile. chemicalbook.com For instance, its reaction with an activated ketoester is a step in the synthesis of certain antiviral drug intermediates. chemicalbook.com

Creating chiral aziridines with specific stereochemistry is of great interest for the synthesis of biologically active molecules. sci-hub.sejchemlett.com Several strategies can be envisioned for the asymmetric synthesis of chiral dialkoxyethyl-substituted aziridines.

From Chiral Precursors: A well-established method involves starting with an enantiomerically pure precursor, such as a chiral amino alcohol. nih.govsci-hub.se For example, starting with a chiral, substituted 2-aminoethanol derivative would lead to a chiral aziridine with retention of stereochemistry at the substituted carbon, following a double inversion mechanism (epoxide opening with azide (B81097), then reduction and cyclization) or via direct cyclization of the amino alcohol derivative. sci-hub.se

Catalytic Asymmetric Aziridination: This approach involves the reaction of an alkene with a nitrene source, mediated by a chiral catalyst. nih.gov Rhodium and copper complexes with chiral ligands are commonly used to catalyze the transfer of a nitrene group to an olefin with high stereospecificity. nih.govnih.gov To synthesize a chiral N-substituted aziridine, one would typically use a nitrene precursor that allows for subsequent N-alkylation with the desired 2,2-dialkoxyethyl group, or develop a method for the direct transfer of the N-(2,2-dialkoxyethyl)amino group.

Diastereoselective Methods: The reaction of N-sulfinylimines with Grignard reagents can produce N-sulfinyl aziridines with good diastereomeric ratios. organic-chemistry.org The sulfinyl group acts as a chiral auxiliary that can be removed after the aziridine ring is formed. The N-(2,2-dialkoxyethyl) group could then be installed.

Table 2: Strategies for Asymmetric Aziridine Synthesis

| Strategy | Description | Key Components | Outcome |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials. | Chiral amino alcohols or epoxides. sci-hub.se | Enantiomerically pure aziridines. |

| Catalytic Asymmetric Aziridination | Transfer of a nitrene to an alkene using a chiral catalyst. | Chiral Rhodium or Copper catalysts, nitrene source. nih.gov | Enantioenriched aziridines. |

| Chiral Auxiliary | A removable chiral group directs the stereochemistry of the reaction. | Chiral sulfinimines, organometallic reagents. organic-chemistry.org | Diastereomerically enriched aziridines. |

General Aziridination Reactions Applicable to N-Substituted Systems

Several general methods for forming aziridines are applicable to the synthesis of N-substituted systems, including those with the N-(2,2-dialkoxyethyl) group.

Nitrene Addition to Alkenes: The reaction of a nitrene or nitrenoid species with an alkene is a powerful method for aziridine synthesis. wikipedia.orgorganic-chemistry.org These reactions are often catalyzed by transition metals like rhodium or copper, which facilitate the transfer of the nitrogen group to the double bond. nih.gov For N-substituted aziridines, a precursor like an N-amino phthalimide (B116566) can be oxidized to generate the nitrenoid for intramolecular aziridination. nih.gov

From Imines: The reaction of imines with carbenes or their equivalents (carbenoids), such as those derived from diazo compounds or sulfonium (B1226848) ylides (the Corey-Chaykovsky reaction), can produce aziridines. organic-chemistry.org To synthesize this compound via this route, one might envision a reaction between an imine bearing the N-(2,2-diethoxyethyl) group and a methylene (B1212753) source.

Electrochemical Synthesis: Modern methods include electrochemical approaches where unactivated alkenes are oxidized to a dicationic intermediate, which then reacts with primary amines to form N-alkyl aziridines. nih.gov This method is advantageous as it uses readily available amines as nucleophiles and avoids harsh oxidants. nih.gov

Nitrene Addition to Alkenes

A well-established method for aziridine synthesis is the addition of nitrenes to alkenes. wikipedia.org Nitrenes, which are neutral, electron-deficient nitrogen species, can be generated in situ from various precursors. The photolysis or thermolysis of organic azides is a common method for producing nitrenes. wikipedia.org Alternatively, nitrenes can be generated from the reaction of iodosobenzene (B1197198) diacetate with sulfonamides or from N-sulfonyloxy precursors to yield ethoxycarbonylnitrene. wikipedia.org

The reaction proceeds via the addition of the singlet or triplet state of the nitrene to the double bond of an alkene. Singlet nitrenes typically add to alkenes in a concerted manner, leading to stereospecific aziridination. ias.ac.in In contrast, triplet nitrenes add in a stepwise fashion, which can result in a loss of stereochemistry. ias.ac.in The choice of nitrene precursor and reaction conditions can influence the electronic state of the generated nitrene and, consequently, the stereochemical outcome of the reaction.

Computational studies using Density Functional Theory (DFT) have provided insights into the mechanisms of both singlet and triplet nitrene additions to various alkenes, including propene and 2-butenes. ias.ac.inresearchgate.net These studies help in understanding the transition state geometries and the factors favoring aziridine formation. ias.ac.in

Recent advancements have focused on developing catalytic and more environmentally benign methods for nitrene transfer. conicet.gov.ar This includes the use of transition metal catalysts, such as those based on copper, rhodium, and iron, to facilitate the aziridination of olefins with reagents like N-sulfonyloxycarbamates and haloamines. conicet.gov.ar Hypervalent iodine reagents have also emerged as effective mediators for nitrene addition to alkenes. conicet.gov.ar

Table 1: Examples of Nitrene Addition Reactions for Aziridine Synthesis

| Nitrene Precursor | Alkene Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |

| Organic Azides | Alkenes | Photolysis/Thermolysis | Aziridines | Varies | wikipedia.org |

| Iodosobenzene diacetate/Sulfonamides | Alkenes | In situ generation | N-Sulfonylaziridines | Varies | wikipedia.org |

| N-Sulfonyloxy precursor | Alkenes | In situ generation | N-Ethoxycarbonylaziridines | Varies | wikipedia.org |

| Sulfonimidamides | Styrene, Methyl acrylate | Copper catalyst | N-Sulfonylaziridines | Up to 96% | conicet.gov.ar |

Intramolecular Cyclization of Haloamines and Amino Alcohols

Intramolecular cyclization reactions represent a fundamental approach to aziridine synthesis. wikipedia.org This strategy involves the formation of the aziridine ring through an internal nucleophilic substitution reaction.

From Haloamines (Gabriel-Cromwell Reaction): In this method, a β-haloamine undergoes intramolecular cyclization upon treatment with a base. The amine functional group displaces the adjacent halide to form the aziridine ring. wikipedia.orgclockss.org This reaction, known as the Gabriel-Cromwell reaction, is a versatile method for preparing various aziridine derivatives. clockss.org For instance, N-Ts-3-arylaziridinecarboxylates can be synthesized in good to excellent yields by treating alkyl cinnamate-derived haloamines with potassium carbonate. clockss.org

From Amino Alcohols: The cyclization of 1,2-amino alcohols is another common route. The hydroxyl group is first converted into a good leaving group, such as a sulfate ester or a sulfonate ester. wikipedia.orgclockss.org Subsequent treatment with a base induces the intramolecular displacement of the leaving group by the amine, yielding the aziridine. wikipedia.org The industrial production of the parent aziridine from aminoethanol utilizes this principle, either through a high-temperature dehydration over an oxide catalyst (Nippon Shokubai process) or via the Wenker synthesis, which involves the formation and subsequent elimination of a sulfate ester. wikipedia.orgwikipedia.org

This method has been applied to the synthesis of more complex aziridines as well. For example, the synthesis of a precursor to the antiviral drug Oseltamivir (Tamiflu) involves the intramolecular nucleophilic displacement of a methanesulfonyloxy group by an azide, which is then reduced in situ to an amine that cyclizes. clockss.org

Table 2: Intramolecular Cyclization Reactions for Aziridine Synthesis

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Aminoethanol | H₂SO₄, then base (Wenker synthesis) | Aziridine | Varies | wikipedia.org |

| Aminoethanol | Oxide catalyst, high temp. (Nippon Shokubai) | Aziridine | Varies | wikipedia.org |

| Alkyl cinnamate-derived haloamines | K₂CO₃, MeCN | N-Ts-3-arylaziridinecarboxylates | 83-97 | clockss.org |

| 2-Azidocyclohexenyl methanesulfonate | PPh₃, Et₃N, H₂O | Aziridine derivative | 88 | clockss.org |

Darzens-Type Reactions

The aza-Darzens reaction is an analogue of the Darzens glycidic ester synthesis and provides a route to functionalized aziridines. acs.org This reaction involves the condensation of an imine with an α-haloester, α-haloketone, or other α-halo carbonyl compound in the presence of a base. acs.orgwiley-vch.de The reaction proceeds through the formation of an enolate, which attacks the imine, followed by an intramolecular nucleophilic substitution to form the aziridine ring.

While the classic Darzens reaction has been extensively studied for epoxide synthesis, the aza-Darzens reaction for aziridine synthesis has seen fewer reports but remains a valuable tool. acs.org Recent research has focused on developing catalytic and enantioselective versions of this reaction to produce chiral aziridines. nih.govresearchgate.net For example, a Zn-ProPhenol catalyst has been used for the enantioselective synthesis of trisubstituted aziridines from α-chloroketones and imines, achieving high enantiomeric and diastereomeric ratios. nih.gov

The scope of the aza-Darzens reaction has been expanded to include various imines and α-halo compounds. For instance, the reaction of tert-butanesulfinimines with ethyl bromoacetate (B1195939) has been shown to produce 2,3-di- and 2,2',3-trisubstituted aziridines with excellent diastereoselectivities. rsc.org Furthermore, multicomponent aza-Darzens reactions have been developed, allowing for the synthesis of aziridines from aldehydes, anilines, and diazo esters in a single step, often catalyzed by supramolecular hosts in water. mdpi.com

Table 3: Examples of Aza-Darzens Reactions for Aziridine Synthesis

| Imine | α-Halo Compound | Catalyst/Base | Product | Selectivity | Reference |

| Various Imines | α-Chloroketones | Zn-ProPhenol catalyst | Trisubstituted aziridines | up to 98% ee, >20:1 d.r. | nih.gov |

| tert-Butanesulfinyl aldimines/ketimines | Ethyl bromoacetate | Base | 2,3-Di- and 2,2',3-trisubstituted aziridines | Excellent diastereoselectivity | rsc.org |

| Cyclic imines | α-Halogenated ketones | Chiral phosphonium (B103445) salt | Tri- and tetrasubstituted aziridines | up to >99.9% ee, >20:1 d.r. | researchgate.net |

| N-(Arylsulfonyl)imines | 3,3-Dichloro-1-azaallylic anions | Base | 2-Chloro-2-imidoylaziridines | High stereoselectivity | acs.org |

From Triazolines, Epoxides, and Oximes

Aziridines can be synthesized from a variety of other heterocyclic precursors, including triazolines, epoxides, and oximes. wikipedia.org

From Triazolines: The thermal or photochemical decomposition of 1,2,3-triazolines results in the extrusion of nitrogen gas (N₂) to afford aziridines. wikipedia.orgnih.gov This reaction often proceeds with high efficiency and can be performed in the solid state, leading to the formation of aziridines in high chemical yields. nih.gov The stereochemistry of the resulting aziridine can be controlled by the stereochemistry of the starting triazoline, particularly in solid-state reactions. acs.org Triazolines themselves are typically prepared via the [3+2] cycloaddition of an azide with an alkene. nih.gov

From Epoxides: Epoxides can be converted to aziridines in a two-step process. The first step involves the ring-opening of the epoxide with an amine or an azide to form a β-amino alcohol or a β-azido alcohol, respectively. wikipedia.orgthieme-connect.com In the case of β-amino alcohols, a subsequent ring-closing reaction, often under Mitsunobu conditions, yields the aziridine. wikipedia.org If a β-azido alcohol is formed, it is typically reduced to the corresponding β-amino alcohol before cyclization. thieme-connect.com The ring-opening of epoxides with sulfonamides followed by cyclization is a common route to N-sulfonyl aziridines. thieme-connect.com

From Oximes: The Hoch-Campbell ethylenimine synthesis involves the reaction of certain oximes with Grignard reagents to produce aziridines. wikipedia.org Another method involves the reduction of oximes with lithium aluminum hydride (LAH), particularly aryl ketoximes and oximes with an aromatic ring alpha to the oxime group, which can lead to the formation of aziridines in good yields. tandfonline.comorgsyn.org The reaction conditions, such as the solvent, can significantly influence the outcome. tandfonline.com For instance, using tetrahydrofuran (B95107) (THF) as a solvent often favors aziridine formation. tandfonline.com The reduction of oximes and their O-alkyl derivatives with sodium dihydrobis-(2-methoxyethoxy)aluminate has also been reported to yield aziridines. rsc.org

Table 4: Synthesis of Aziridines from Triazolines, Epoxides, and Oximes

| Precursor | Reagents/Conditions | Product | Yield (%) | Reference |

| Triazolines | Thermolysis or Photolysis | Aziridines | High | wikipedia.orgnih.gov |

| Epoxides | 1. Amine/Azide; 2. Mitsunobu or other cyclization | Aziridines | Varies | wikipedia.orgthieme-connect.com |

| Cyclohexene oxide | 1. p-Toluenesulfonamide, K₂CO₃; 2. MsCl, Pyridine | N-Tosyl aziridine | Good | thieme-connect.com |

| Aryl Ketoximes | Lithium Aluminum Hydride (LAH) in THF | Aryl-substituted aziridines | 35-79 | tandfonline.com |

| Dibenzyl ketoxime | Lithium Aluminum Hydride (LAH) in THF | cis-2-Benzyl-3-phenylaziridine | 77 | tandfonline.com |

Electrochemical Aziridination Methodologies

Electrochemical methods for aziridination have emerged as a promising green alternative to traditional chemical methods, often avoiding the need for stoichiometric chemical oxidants and metal catalysts. oup.comorganic-chemistry.org These methods utilize an electric current to drive the formation of the aziridine ring.

One approach involves the electrochemical oxidation of an amine source in the presence of an alkene. For example, the electrochemical aziridination of olefins using N-aminophthalimide as the nitrene source has been demonstrated to be effective for both electron-rich and electron-poor alkenes. organic-chemistry.org This process typically occurs at a platinum anode. organic-chemistry.org

More recently, methods for the direct aziridination of unactivated alkenes have been developed. oup.com An electro-oxidative flow protocol has been reported that achieves an oxidant-free aziridination of natural products through an oxidative sulfonamide/alkene cross-coupling. oup.com Another innovative electrochemical strategy involves the transformation of unactivated alkenes into a metastable, dicationic intermediate, which then reacts with primary amines in the presence of a base to form N-alkyl aziridines. nih.govnih.gov This method is advantageous as it decouples the oxidative alkene activation from the aziridination step, allowing for the use of a wide range of oxidatively sensitive amines. nih.gov

The direct electrochemical synthesis of unprotected tetrasubstituted aziridines using ammonia (B1221849) (NH₃) as the nitrogen source has also been achieved, a transformation that is highly challenging with other methods. chinesechemsoc.orgchinesechemsoc.org This process is performed in the absence of an external oxidant and catalyst, highlighting the power of electrochemistry to facilitate difficult transformations. chinesechemsoc.orgchinesechemsoc.org

Table 5: Electrochemical Aziridination Reactions

| Alkene Substrate | Nitrogen Source | Key Features | Product | Reference |

| Electron-rich and -poor olefins | N-Aminophthalimide | Platinum electrodes, no metal oxidant | N-Phthalimidoaziridines | organic-chemistry.org |

| Unactivated alkenes in natural products | Sulfonamides | Electro-flow cell, oxidant-free | N-Sulfonylaziridines | oup.com |

| Unactivated alkenes | Primary amines | Formation of a dicationic intermediate | N-Alkyl aziridines | nih.govnih.gov |

| Tetrasubstituted alkenes | Ammonia (NH₃) | Graphite felt anode, catalyst- and oxidant-free | Unprotected tetrasubstituted aziridines | chinesechemsoc.orgchinesechemsoc.org |

Reactivity and Mechanistic Pathways of 1 2,2 Diethoxyethyl Aziridine and Derived Aziridinium Ions

Nucleophilic Ring-Opening Reactions of the Aziridine (B145994) Moiety

The high ring strain of the aziridine ring (approximately 26-27 kcal/mol) makes it susceptible to ring-opening reactions by various nucleophiles. clockss.org This process is a fundamental transformation in the synthetic applications of aziridines, allowing for the formation of a wide range of acyclic and heterocyclic compounds. clockss.orgresearchgate.net The reactivity of the aziridine ring is significantly influenced by the nature of the substituent on the nitrogen atom. clockss.org In the case of 1-(2,2-diethoxyethyl)aziridine, the N-alkyl group is considered non-activating, meaning the aziridine is relatively stable and less reactive towards nucleophiles compared to aziridines bearing electron-withdrawing groups. clockss.orgsemanticscholar.org

Regioselectivity and Stereoselectivity in Ring Opening

The regioselectivity of the nucleophilic ring-opening of substituted aziridines is a critical aspect that determines the structure of the final product. For 2-substituted aziridines, nucleophilic attack can occur at either the substituted (C2) or unsubstituted (C3) carbon atom. nih.gov The outcome of this attack is influenced by both steric and electronic factors. nih.gov Generally, in non-activated aziridines, the ring-opening follows an SN2-type mechanism, where the nucleophile attacks the less sterically hindered carbon atom. illinois.edu

The stereoselectivity of the ring-opening reaction is also a key consideration, particularly when using chiral aziridines. The reaction typically proceeds with an inversion of configuration at the carbon atom that is attacked by the nucleophile, consistent with an SN2 mechanism. This stereospecificity is crucial for the synthesis of enantiomerically pure compounds. researchgate.net

Role of Electrophilic Activation in Ring Opening

To enhance the reactivity of non-activated aziridines like this compound towards nucleophiles, electrophilic activation is often necessary. semanticscholar.orgmdpi.com This involves the reaction of the aziridine nitrogen with an electrophile, which increases the strain and electrophilicity of the aziridine ring, making it more susceptible to nucleophilic attack. mdpi.comwikipedia.org Common electrophiles used for this purpose include protons (from acids), Lewis acids, and alkylating agents. mdpi.com For instance, the use of a Lewis acid can facilitate the ring expansion of aziridines to form larger heterocyclic rings like imidazolines. organic-chemistry.org This activation strategy is essential for promoting reactions with a broader range of nucleophiles under milder conditions. mdpi.com

Formation and Reactivity of Aziridinium (B1262131) Intermediates

A key aspect of the chemistry of this compound involves the formation of a transient or stable aziridinium ion. This positively charged, three-membered ring intermediate is highly reactive and plays a central role in various transformations.

Generation of Aziridinium Ions from N-(2,2-Diethoxyethyl)aziridine

Aziridinium ions can be generated from N-alkylated aziridines through several methods. mdpi.com One common approach is the direct alkylation of the aziridine nitrogen with an alkylating agent, such as methyl trifluoromethanesulfonate. rsc.org This results in the formation of a quaternary aziridinium salt. mdpi.com Another method involves the intramolecular cyclization of a precursor containing a leaving group at a position beta to an amino group. mdpi.comnih.gov For example, tertiary amino alcohols can be converted to their corresponding tosylates, which then undergo in situ ring closure to form the aziridinium ion. acs.org Specifically, the 1-(2,2-dimethoxyethyl)-1-methyl-1a,2,3,7b-tetrahydro-1H-naphth[1,2-b]aziridinium salt has been prepared by the methylation of 1-(2,2-dimethoxyethyl)-1a,2,3,7b-tetrahydro-1H-naphth[1,2-b]azirine. acs.org

Intermolecular Nucleophilic Attack on Aziridinium Salts

Once formed, aziridinium ions are highly electrophilic and readily react with a variety of nucleophiles in an intermolecular fashion. mdpi.comorganic-chemistry.org The ring-opening of these intermediates is typically highly regioselective. beilstein-journals.org The attack of the nucleophile generally occurs at one of the two carbon atoms of the aziridinium ring, leading to the formation of a new carbon-nucleophile bond and the cleavage of a carbon-nitrogen bond. mdpi.com For instance, stable methylaziridinium ions have been shown to react with various external nucleophiles, including nitriles, to produce optically pure acyclic amine derivatives in a completely regio- and stereoselective manner. rsc.org The regioselectivity of this attack is influenced by the substitution pattern on the aziridinium ring.

A notable example is the regioselective trapping of the 1-(2,2-dimethoxyethyl)-1-methyl-1a,2,3,7b-tetrahydro-1H-naphth[1,2-b]aziridinium salt with (4-chloro-3-methoxyphenyl)magnesium bromide, a Grignard reagent. acs.org This reaction affords a trans-amine, which can then be cyclized to form a benzazepine derivative. acs.org

Table 1: Examples of Intermolecular Nucleophilic Attack on Aziridinium Ions

| Aziridinium Ion Precursor | Nucleophile | Product Type | Ref. |

|---|---|---|---|

| Enantiomerically pure 2-substituted 1-phenylethyl-aziridine | Nitrile | Optically pure acyclic amine | rsc.org |

| 1-(2,2-dimethoxyethyl)-1a,2,3,7b-tetrahydro-1H-naphth[1,2-b]azirine | (4-chloro-3-methoxyphenyl)magnesium bromide | trans-Naphthalenamine derivative | acs.org |

Intramolecular Rearrangements Involving Aziridinium Ions

In addition to intermolecular reactions, aziridinium ions can undergo intramolecular rearrangements. These rearrangements often involve the participation of a nucleophilic group already present within the molecule. A classic example is the neighboring group participation of an amino group to displace a leaving group, forming a bicyclic aziridinium ion. nih.gov This intermediate can then be attacked by a nucleophile, leading to ring-expanded products such as pyrrolidines, piperidines, and azepanes in a regio- and stereospecific manner. nih.gov

Another type of intramolecular process is the rearrangement of aziridinium ylides, which can be generated from the reaction of aziridines with carbenoids. nih.gov These ylides can undergo rearrangements like the nih.govnih.gov-Stevens rearrangement to furnish more complex heterocyclic skeletons. nih.gov

Ring-Expansion Reactions of Aziridines

Ring-expansion reactions of aziridines are powerful methods for synthesizing larger, more complex nitrogen-containing heterocyclic compounds. These transformations leverage the inherent strain of the three-membered ring as a driving force.

[3+2] Annulation with Unsaturated Compounds

The [3+2] annulation of aziridines, typically proceeding through the formation of an azomethine ylide intermediate, is a common strategy for constructing five-membered rings like pyrrolidines. wikipedia.orgrsc.orgsioc-journal.cn These reactions can be initiated thermally, by Lewis acids, or via photoredox catalysis. nih.govnih.gov Despite the prevalence of this reaction type for activated aziridines (e.g., N-sulfonyl or N-acyl substituted), specific studies detailing the participation of this compound in [3+2] annulation reactions with unsaturated compounds could not be located.

Formation of Azetidines via [3+1] Ring Expansion

The synthesis of four-membered azetidine (B1206935) rings from three-membered aziridines represents a one-carbon ring expansion. Methodologies often involve the reaction of an aziridine with a carbene source to form an aziridinium ylide, which can then undergo a rearrangement, such as a nih.govchemrxiv.org-Stevens rearrangement, to yield the expanded azetidine core. nih.govnih.gov While there are reports on biocatalytic and rhodium-catalyzed [3+1] expansions for other aziridine derivatives, there is no specific literature describing this transformation for this compound.

Synthesis of Piperidines via [3+3] Ring Expansion

The construction of six-membered piperidine (B6355638) rings can be achieved through a [3+3] ring expansion of aziridines. These reactions can proceed through various mechanisms, including the reaction of aziridinium ylides with three-atom synthons. While this strategy has been successfully applied to various bicyclic and activated aziridines, no studies were found that specifically employed this compound as the substrate for synthesizing piperidines via this pathway.

Other Significant Chemical Transformations

Beyond ring expansions, aziridines undergo a variety of other synthetically useful transformations.

Reactions Involving Aziridinium Ylide Formation and Rearrangements

Aziridinium ylides are key reactive intermediates formed from the reaction of the aziridine nitrogen with a carbene. researchgate.netmdpi.com Once formed, these ylides can undergo several transformations, most notably sigmatropic rearrangements (e.g., chemrxiv.orgclockss.org-Stevens rearrangement) or cycloadditions. wikipedia.org The specific formation of an aziridinium ylide from this compound and its subsequent rearrangement pathways are not documented in the reviewed literature. The N-(2,2-diethoxyethyl) group, which contains a masked aldehyde, could potentially influence the stability and reactivity of such an intermediate, but experimental data is absent.

Aziridine Group Transfer Reactions via Radical Intermediates

Recent advances in synthetic chemistry have introduced methods for aziridine group transfer through the generation of transient N-aziridinyl radicals. nih.gov This approach, typically initiated by the reductive activation of N-pyridinium aziridines under photochemical conditions, allows for the transfer of the intact aziridine ring to olefins. nih.gov Additionally, radical-mediated ring-opening of aziridines is a known process. However, the applicability of these radical-based transformations to this compound has not been reported.

Interactions with Carbonyl-Containing Substrates (e.g., Aldehydes)

While specific studies detailing the interaction of this compound with carbonyl-containing substrates such as aldehydes are not extensively documented in publicly available literature, the expected reactivity can be inferred from the well-established chemical behavior of N-alkylaziridines and related N-(2,2-dialkoxyethyl) compounds under acidic or Lewis acidic conditions. The interaction is anticipated to proceed through the formation of a key intermediate, a cyclic iminium ion, following the initial reaction between the aziridine and the aldehyde.

Under Lewis acidic conditions, the nitrogen atom of the aziridine ring can be activated. This activation facilitates a reaction cascade that can lead to various heterocyclic structures. A plausible mechanistic pathway involves the acid-catalyzed hydrolysis of the diethyl acetal (B89532) group of this compound to reveal an aldehyde functionality. This newly formed aldehyde can then undergo an intramolecular reaction.

Alternatively, and more directly, the reaction of this compound with an external aldehyde in the presence of a Lewis acid is expected to initiate a cascade of reactions. The Lewis acid would activate the aziridine ring towards nucleophilic attack. In a related reaction, N-tosylaziridines have been shown to react with aldehydes in the presence of Lewis acids like BF₃·Et₂O or catalytic amounts of metal triflates such as Zn(OTf)₂ to form oxazolidines. acs.org This formal [3+2] cycloaddition is proposed to proceed through a Ritter-type mechanism, involving the opening of the aziridine ring by the carbonyl oxygen of the aldehyde. acs.org

Another relevant transformation is the dimerization of N-alkyl aziridines in the presence of a Lewis acid, such as magnesium bromide, to yield 2,5-disubstituted piperazines. arkat-usa.org This suggests that under certain conditions, the aziridine could react with itself or other amine derivatives.

A highly pertinent analogy is the synthesis of piperazin-2-ones from 2-amino-N-(2,2-dimethoxyethyl)acetamides. researchgate.net This process involves the formation of a cyclic iminium intermediate, which then undergoes further reaction. researchgate.net Similarly, (2,2-dialkoxyethyl)ureas are known to undergo acid-catalyzed intramolecular cyclization to produce imidazolidinones via a cyclic imidazolinium cation. researchgate.net

Drawing from these precedents, the reaction of this compound with an aldehyde under acidic conditions would likely proceed via the formation of an N-(2-oxoethyl)aziridine intermediate after hydrolysis of the acetal. This intermediate could then undergo intramolecular cyclization or react with another molecule of aldehyde or amine. The most probable pathway involves the initial formation of an aziridinium ion, followed by intramolecular cyclization involving the acetal-derived moiety, which upon reaction with an aldehyde and subsequent rearrangement, could lead to the formation of substituted piperazine (B1678402) structures.

The table below summarizes findings from analogous reactions that inform the predicted reactivity of this compound with aldehydes.

Table 1: Analogous Reactions of Aziridine Derivatives with Carbonyl Compounds

| Aziridine Derivative | Carbonyl Substrate/Conditions | Product(s) | Research Finding | Reference(s) |

| N-Tosylaziridines | Various aldehydes and ketones with Lewis acids (e.g., BF₃·Et₂O, Zn(OTf)₂) | Oxazolidines | The reaction proceeds as a formal [3+2] cycloaddition via a Ritter-type mechanism. | acs.org |

| Donor-Acceptor Aziridines | Benzaldehyde with Nd(OTf)₃/N,N'-dioxide/LiNTf₂ | cis-1,3-Oxazolidines | A relay catalyst system promotes the formation of an azomethine ylide intermediate, which undergoes asymmetric cycloaddition. | nih.gov |

| N-Alkyl Arylaziridines | Catalytic MgBr₂ | 2,5-Disubstituted N,N'-Dialkylpiperazines | Lewis acid catalyzes the dimerization of the aziridine. | arkat-usa.org |

| 2-Amino-N-(2,2-dimethoxyethyl)acetamides | Hydrogenation | Piperazinones | Reaction proceeds through a cyclic iminium intermediate. | researchgate.net |

| (2,2-Dialkoxyethyl)ureas | Acid-catalyzed | Imidazolidinones, Benzo[d] Current time information in Bangalore, IN.unc.edudiazepinones | Involves intramolecular nucleophilic cyclization via a cyclic imidazolinium cation. | researchgate.net |

Theoretical and Computational Investigations

Quantum Chemical Studies on Aziridine (B145994) Ring Strain and Stability

The chemistry of aziridines is dominated by the inherent strain of the three-membered ring. Quantum chemical calculations are instrumental in quantifying this strain and understanding its implications for molecular stability and reactivity.

The ring strain of azetidines is approximately 25.4 kcal/mol, which is situated between the less stable aziridines (27.7 kcal/mol) and the more stable pyrrolidines (5.4 kcal/mol). rsc.org This high degree of ring strain in aziridines, including N-substituted derivatives like 1-(2,2-diethoxyethyl)aziridine, is a primary driver of their reactivity, particularly in ring-opening reactions. rsc.org The parent aziridine ring possesses a strain energy of about 27.7 kcal/mol (116 kJ/mol). rsc.org This strain arises from two main factors:

Angle Strain : The internal C-N-C and C-C-N bond angles are forced to be approximately 60°, a significant deviation from the ideal tetrahedral (109.5°) or trigonal pyramidal (107°) geometries.

Torsional Strain : The C-H bonds on adjacent carbon atoms are in a fully eclipsed conformation, further increasing the molecule's potential energy.

For this compound, the N-substituent can modulate the ring's electronic properties and stability. Computational studies on various N-substituted aziridines show that the nature of the substituent influences the nitrogen atom's basicity and the C-N bond strengths. srce.hr While the diethoxyethyl group is primarily an electron-donating alkyl-type substituent, its conformational flexibility can influence the accessibility of the nitrogen lone pair for protonation or reaction.

Computational methods like M06-2X/6-311++G(2df,2pd) are used to calculate gas-phase basicity and proton affinities, which are indirect measures of stability. srce.hr Studies have shown that the basicity of cyclic amines increases with ring size, making aziridines the least basic among common nitrogen heterocycles like azetidine (B1206935), pyrrolidine (B122466), and piperidine (B6355638), a trend directly linked to ring strain. srce.hr

Table 1: Comparison of Ring Strain Energies in Nitrogen Heterocycles This table presents typical calculated ring strain energies for common cyclic amines to contextualize the high strain of the aziridine ring system.

| Heterocycle | Ring Size | Typical Ring Strain (kcal/mol) |

| Aziridine | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.org |

| Pyrrolidine | 5 | 5.4 rsc.org |

| Piperidine | 6 | ~0 |

Density Functional Theory (DFT) Analyses of Reaction Mechanisms

Density Functional Theory (DFT) is a workhorse of computational chemistry for investigating complex reaction mechanisms. It offers a balance between computational cost and accuracy, making it ideal for studying the reactions of molecules like this compound.

A key aspect of aziridine chemistry is the regioselectivity of ring-opening reactions. For an unsymmetrical N-alkyl aziridine, a nucleophile can attack either of the two ring carbons. DFT calculations can predict the favored regioisomer by comparing the activation energies for the different pathways. nih.govwikipedia.org

In the case of this compound, nucleophilic ring-opening under acidic conditions would likely proceed via an aziridinium (B1262131) ion intermediate. wikipedia.org The subsequent nucleophilic attack is generally governed by a balance of steric and electronic factors. DFT studies on similar systems show that the reaction typically occurs at the less substituted carbon (an SN2-like mechanism). researchgate.net However, if the substituent can stabilize a positive charge, an SN1-like mechanism with attack at the more substituted carbon may be favored. nih.gov For this compound, attack would be predicted at one of the unsubstituted ring carbons.

Distortion/interaction analysis, a tool within DFT, can further dissect the origins of selectivity by calculating the energy required to distort the reactants into their transition-state geometries and the interaction energy between the distorted fragments. nih.gov This can reveal whether selectivity is controlled by steric hindrance (distortion energy) or favorable orbital interactions (interaction energy). nih.gov

DFT is used to map the entire energetic landscape of a reaction, known as the potential energy surface. wikipedia.org A simplified representation of this is a reaction coordinate diagram, which plots the energy of the system as it progresses from reactants to products. wikipedia.orgsavemyexams.com

For a reaction involving this compound, computational chemists would:

Optimize the geometries of the reactants, intermediates, transition states, and products.

Characterize the stationary points by calculating their vibrational frequencies. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. wikipedia.org

Calculate the energies (including zero-point vibrational energy and thermal corrections) to construct an energy profile. researchgate.net

The height of the energy barrier from the reactants to the transition state is the activation energy (Ea or ΔG‡), which determines the reaction rate. savemyexams.comibchem.com By comparing the activation energies of competing pathways, the product distribution can be predicted. ibchem.com

Table 2: Illustrative DFT-Calculated Energy Profile for a Hypothetical Ring-Opening Reaction This table provides a hypothetical example of energy values (in kcal/mol) that could be calculated for the acid-catalyzed ring-opening of this compound by a chloride ion.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + HCl | 0.0 |

| Intermediate | Aziridinium ion + Cl⁻ | +10.5 |

| TS1 | Transition state for attack at C2 | +22.3 |

| Product 1 | Ring-opened product from TS1 | -5.2 |

Investigation of Intermediate Species (e.g., Nitrilium Ions, Aziridinium Ylides)

DFT calculations are crucial for characterizing the structure and stability of transient intermediates.

Aziridinium Ions : As mentioned, protonation or alkylation of the aziridine nitrogen generates a highly reactive aziridinium ion. wikipedia.org This activation increases the ring strain by as much as 47 kJ/mol (11.2 kcal/mol), making the ring highly susceptible to nucleophilic attack. wikipedia.org DFT can model the geometry and charge distribution of the aziridinium ion derived from this compound, helping to rationalize its reactivity.

Aziridinium Ylides : These are another class of reactive intermediates that can be generated from aziridines. nih.gov An aziridinium ylide is formed by the reaction of the aziridine nitrogen with a carbene, typically generated from a diazo compound in the presence of a transition metal catalyst (e.g., Rh(II) or Ag(I)). nih.govnih.gov The resulting ylide is a zwitterionic species that can undergo various synthetically useful transformations, such as srce.hrnih.gov-sigmatropic rearrangements and ring expansions. nih.gov Computational studies have been used to investigate the mechanism of ylide formation and subsequent rearrangements, confirming the proposed pathways and explaining observed stereoselectivities. nih.gov

Computational Modeling of Aziridine-Involved Catalytic Processes

Computational modeling is essential for designing and optimizing catalytic reactions involving aziridines. rsc.orgd-nb.info DFT calculations can be used to screen potential catalysts and elucidate detailed reaction mechanisms, saving significant experimental time and resources.

A notable example is the computational screening of metal-substituted metal-organic frameworks (MOFs), such as HKUST-1, for catalyzing the cycloaddition of CO₂ with aziridines. nih.govrsc.org In such studies, the reaction mechanism is calculated for a series of different metal centers. The ring-opening of the aziridine is often the rate-determining step. nih.gov By calculating the activation barrier for this step for each metal, researchers can identify which metal centers are predicted to be the most effective catalysts. rsc.org For instance, studies have shown that substituting the original copper in Cu-HKUST-1 with other metals like zirconium can theoretically lower the ring-opening barrier, suggesting superior catalytic performance. rsc.org

Similar computational screening approaches could be applied to reactions involving this compound to discover optimal catalysts for desired transformations, such as polymerization or cycloaddition reactions.

Structure-Reactivity Relationship Predictions from Computational Data

By combining computational data with experimental results, it is possible to build quantitative structure-reactivity relationship (QSRR) models. chemrxiv.orgchemrxiv.orgnih.gov These models correlate calculated molecular properties (descriptors) with observed reactivity, enabling the prediction of reaction outcomes for new, untested compounds. researchgate.net

For a series of N-substituted aziridines, including this compound, one could:

Calculate Descriptors : Compute a range of electronic and steric descriptors using DFT. Examples include atomic charges, orbital energies (HOMO/LUMO), bond lengths, and steric parameters.

Measure Reactivity : Experimentally measure a kinetic or thermodynamic property, such as a reaction rate constant or equilibrium constant.

Build a Model : Use statistical methods like multiple linear regression (MLR) to create an equation that links the descriptors to the observed reactivity. chemrxiv.org

For example, a QSRR model might predict the rate of a ring-opening reaction based on the calculated charge on the aziridine ring carbons and a steric parameter for the N-substituent. Such models provide deep mechanistic insight and are powerful tools for predictive chemistry. nih.govnih.gov

Applications in Advanced Organic Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

The unique structural features of 1-(2,2-diethoxyethyl)aziridine and its derivatives, particularly the presence of a reactive aziridine (B145994) ring and a protected aldehyde functionality, make them valuable synthons for a range of nitrogen-containing heterocycles.

Preparation of Imidazolidinones and Imidazol-2-ones from (2,2-Dialkoxyethyl)ureas

(2,2-Dialkoxyethyl)ureas, which can be prepared from aminoacetaldehyde acetals, are effective precursors for the synthesis of substituted imidazolidin-2-ones. An acid-catalyzed reaction of these ureas with various aromatic and heterocyclic C-nucleophiles yields 4-(het)arylimidazolidin-2-ones. This method is noted for its excellent regioselectivity, the use of readily available starting materials, and a straightforward procedure. clockss.orgresearchgate.net

The reaction proceeds through the intramolecular cyclization of the urea (B33335) derivative to form a cyclic imidazolinium cation. This intermediate is then trapped by an electron-rich (hetero)aromatic C-nucleophile. The process is typically catalyzed by an acid, such as trifluoroacetic acid (TFA), in a solvent like toluene (B28343) at reflux. clockss.org Studies have shown that adjusting the amount of the acid catalyst can significantly improve the regioselectivity of the reaction, favoring the formation of 4-substituted imidazolidin-2-ones over their 5-substituted counterparts. clockss.org

The proposed mechanism involves the acid-promoted formation of an oxonium cation from the acetal (B89532), followed by intramolecular cyclization to a 5-alkoxyimidazolidin-2-one intermediate. Elimination of an alcohol molecule then generates an iminium cation, which reacts with the nucleophile to afford the final product. clockss.org

Table 1: Synthesis of 4-(Het)arylimidazolidin-2-ones from (2,2-Diethoxyethyl)ureas

| Entry | Urea Substituent (R) | Nucleophile | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | Phenol | 1-Phenyl-4-(4-hydroxyphenyl)imidazolidin-2-one | 75 |

| 2 | 4-Methoxyphenyl | Anisole | 1-(4-Methoxyphenyl)-4-(4-methoxyphenyl)imidazolidin-2-one | 82 |

| 3 | Methyl | Indole | 1-Methyl-4-(1H-indol-3-yl)imidazolidin-2-one | 90 |

| 4 | H | Pyrrole | 4-(1H-Pyrrol-2-yl)imidazolidin-2-one | 85 |

Note: Data is representative and compiled from synthetic examples described in the literature. clockss.org

Furthermore, organocatalytic methods have been developed for the synthesis of both imidazolidin-2-ones and imidazol-2-ones from propargylic ureas via intramolecular hydroamidation, showcasing the versatility of urea derivatives in forming these five-membered rings under ambient conditions. nih.gov

Routes to Pyrrolidine (B122466), Piperidine (B6355638), and Azepane Derivatives

While direct synthesis routes from this compound are not extensively detailed in the provided literature, its precursors, 4-aminobutanal (B194337) acetals (4,4-dialkoxybutan-1-amines), are utilized in the synthesis of 2-substituted pyrrolidine derivatives. This approach is based on the in situ generation of a cyclic iminium ion from the 4-aminobutanal acetal, which is then trapped by various nucleophiles to yield the pyrrolidine scaffold. clockss.org This highlights the utility of the aminoacetaldehyde acetal moiety as a key synthetic precursor for building saturated nitrogen heterocycles. The inherent reactivity of aziridines, which are known to undergo ring-expansion reactions, suggests their potential as intermediates for accessing larger ring systems like piperidines and azepanes, although specific examples starting from this compound are not prominently featured. nih.gov

Synthesis of Imidazoles and Triazoles

The 1-(2,2-diethoxyethyl) group is a key substituent in the synthesis of novel 1H-imidazole derivatives through the transformation of 5-amino-1,2,3-triazoles. nih.gov Specifically, 5-amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazoles undergo an acid-mediated denitrogenative transformation. This process involves an intramolecular cyclization, followed by the opening of the triazole ring and insertion of an in situ formed carbene intermediate into the O-H bond of various alcohols. nih.gov This efficient method provides access to 2-substituted 1H-imidazole derivatives. nih.gov The starting 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazole derivatives are accessible through a dipolar azide-nitrile cycloaddition. nih.gov

Construction of Fused Benzazepine Systems

The direct application of this compound for the construction of fused benzazepine systems is not explicitly described in the surveyed literature. However, the synthesis of benzazepine frameworks often involves the cyclization of precursors containing both an aromatic ring and a suitably functionalized amino side chain. bioorg.org For instance, nickel-catalyzed intramolecular cyclizations of amides bearing an aryl halide have been employed to construct 2-benzazepine derivatives. bioorg.org Precursors like N-(2,2-dialkoxyethyl) amides could potentially serve in similar cyclization strategies, where the acetal group is a masked aldehyde that can participate in ring-forming reactions to generate the seven-membered azepine ring fused to a benzene (B151609) ring.

Utility as Precursors for Complex Molecular Structures

Beyond heterocyclic synthesis, the structural components of this compound are valuable in constructing acyclic but functionally complex molecules, such as amino acids.

Access to α-Amino Acids and syn-β-Hydroxy-α-Amino Acids

Aziridines, particularly activated aziridine-2-carboxylates, are well-established intermediates for the synthesis of α-amino acids. clockss.orgrsc.org The synthetic strategy relies on the nucleophilic ring-opening of the strained three-membered ring. clockss.org Carbon nucleophiles can attack the aziridine ring, leading to the formation of new carbon-carbon bonds and establishing the backbone of non-proteinogenic α-amino acids. For example, the regioselective reaction of higher-order cuprates with N-para-toluenesulfonylaziridine-2-carboxylic acid has been shown to produce a variety of homochiral α-amino acids in good yields.

The acetal group in precursors like this compound represents a masked carbonyl functionality. This latent carbonyl can be unveiled and utilized in reactions such as aldol (B89426) condensations. The direct catalytic asymmetric aldol reaction of glycine (B1666218) Schiff bases with aldehydes is a highly efficient, one-step strategy to assemble the 1,2-aminoalcohol scaffold found in β-hydroxy-α-amino acids. researchgate.net This approach allows for the creation of up to two adjacent stereocenters. While not starting directly from the aziridine, this demonstrates the utility of glycine equivalents, which can be conceptually related to the aminoacetaldehyde unit of this compound, in synthesizing these valuable chiral building blocks. researchgate.netnih.gov

Formation of Glycomimetics

Glycomimetics are carbohydrate analogs designed to mimic the structure and function of natural sugars, often with improved stability or modified biological activity. Aziridines are valuable precursors for this class of compounds, particularly for synthesizing C-glycosides and other sugar derivatives where a non-hydrolyzable bond replaces the natural glycosidic linkage.

The synthetic strategy often involves the coupling of a sugar moiety with a chiral aziridine. mdpi.com In this context, this compound can be envisioned as a key reagent. A sugar-derived nucleophile, such as a thiol, could initiate a regioselective ring-opening of the aziridine. mdpi.com This reaction typically proceeds via an S(_N)2 mechanism, attacking the less sterically hindered carbon of the aziridine ring, thereby creating a new carbon-nucleophile bond and yielding a functionalized aminoethyl chain attached to the sugar scaffold. The diethoxyethyl group on the nitrogen atom remains intact during this process and can be carried through for subsequent transformations, or hydrolyzed to an aldehyde to create more complex, branched glycomimetic structures.

Building Blocks for Nucleoside Analogues (e.g., N-(2,2-Diethoxyethyl)thymine)

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. nih.gov Their synthesis often requires the coupling of a modified sugar (or pseudo-sugar) with a nucleobase. The compound N-(2,2-diethoxyethyl)thymine represents a synthetic target where an acyclic side chain is attached to the thymine (B56734) base.

While standard laboratory syntheses of thymine itself begin with simpler acyclic precursors like ethyl propionate (B1217596) and urea, the N-alkylation of a pre-formed thymine ring is a common strategy for creating analogues. wikipedia.orgresearchgate.net this compound can serve as a precursor to the N-(2,2-diethoxyethyl) moiety. A plausible, though not explicitly documented, synthetic route would involve the activation of the aziridine ring to generate an electrophilic species, which is then trapped by the nucleophilic nitrogen of the thymine ring. Alternatively, the aziridine could be converted into a more conventional alkylating agent, such as 1-bromo-2,2-diethoxyethane, which would then be used to alkylate thymine to furnish the target nucleoside analogue. The acetal group in the final product serves as a protected aldehyde, which can be deprotected to allow for further conjugation or modification of the nucleoside analogue.

Synthesis of Fulleropyrrolidine Derivatives

The functionalization of buckminsterfullerene (B74262) (C(_6)(_0)) is a key area of materials science, and the Prato reaction is one of the most powerful methods for this purpose. rsc.org This reaction involves a 1,3-dipolar cycloaddition of an azomethine ylide to one of the 6,6-double bonds of the fullerene cage, resulting in the formation of a pyrrolidine ring fused to the C(_6)(_0) sphere.

Azomethine ylides can be generated in several ways, including the thermal or photochemical ring-opening of appropriately substituted aziridines. The electrocyclic ring-opening of an aziridine is a concerted and stereospecific process that can be used to control the stereochemistry of the resulting fulleropyrrolidine. This compound is a suitable substrate for generating an N-(2,2-diethoxyethyl) substituted azomethine ylide. This ylide can then react with C(_6)(_0) in a [3+2] cycloaddition to yield the corresponding N-substituted fulleropyrrolidine. The diethoxyethyl group would confer different solubility properties to the fullerene derivative and provides a latent aldehyde functionality for post-functionalization, for example, by tethering it to other molecules or surfaces.

Enabling Chiral Synthesis and Stereocontrol

The construction of enantiomerically pure molecules is a central goal of modern organic synthesis. Chiral aziridines are powerful intermediates for achieving this, as their inherent ring strain allows for highly regio- and stereoselective ring-opening reactions. mdpi.commdpi.com

Diastereoselective and Enantioselective Transformations

Stereocontrol in reactions involving this compound can be achieved through several strategies. If the aziridine itself is chiral (i.e., substituted on one of its carbon atoms), its ring-opening can proceed with high diastereoselectivity. Nucleophilic attack on a chiral, non-racemic aziridine typically occurs via an S(_N)2 pathway, resulting in the inversion of the configuration at the carbon center being attacked. nih.gov The regioselectivity of this attack—whether it occurs at the more or less substituted carbon—is influenced by steric factors, the nature of the N-substituent, and the reaction conditions (e.g., the presence of Lewis acids). nih.govacs.org

The table below illustrates the general principle of diastereoselective ring-opening of a hypothetical chiral 2-substituted aziridine, which would be applicable to derivatives of this compound.

| Nucleophile (Nu) | Aziridine Carbon Attacked | Product Stereochemistry | Diastereomeric Ratio |

| R-MgBr | C3 (less substituted) | Inversion at C3 | High (e.g., >95:5) |

| R-SH / Base | C3 (less substituted) | Inversion at C3 | High (e.g., >98:2) |

| H₂O / Lewis Acid | C2 (more substituted) | Inversion at C2 | Variable |

This table represents expected outcomes based on established principles of aziridine chemistry; specific data for this compound is not available in the cited literature.

Enantioselective synthesis can also be achieved by using a chiral catalyst to construct the aziridine ring itself or to perform the ring-opening step on a prochiral aziridine. acs.orgnih.gov

Chirality Transfer in Aziridine Reactions

Chirality transfer refers to the process where the stereochemical information from a chiral starting material is passed on to the product. In the context of aziridine chemistry, the stereospecificity of the ring-opening reaction ensures a high fidelity of chirality transfer. nih.gov

For a chiral, enantiomerically pure aziridine bearing the 1-(2,2-diethoxyethyl) group, a nucleophilic ring-opening reaction that proceeds via a concerted S(_N)2 mechanism will directly translate the stereochemistry of the aziridine carbons to the newly formed acyclic product. For instance, if a nucleophile attacks the C2 carbon of a (2R)-aziridine, the resulting product will have an (S) configuration at that carbon due to the Walden inversion that accompanies the S(_N)2 mechanism. This predictable transfer of chirality is a powerful tool in asymmetric synthesis, allowing for the construction of complex, stereodefined amine-containing molecules from chiral aziridine precursors. The 1-(2,2-diethoxyethyl) group typically does not participate directly in the stereochemical course of the ring-opening but acts as a stable substituent that can be used for further synthetic steps.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Aziridination and Functionalization

The synthesis and functionalization of aziridines, including 1-(2,2-diethoxyethyl)aziridine, are continually evolving with the advent of new catalytic systems. These catalysts aim to improve efficiency, selectivity, and substrate scope.

Recent advancements in asymmetric aziridination are particularly relevant. The development of chiral catalysts enables the synthesis of enantiomerically pure aziridines, which are crucial for pharmaceutical applications. jchemlett.comfrontiersin.orgnih.gov Novel catalytic systems employing various transition metals have shown significant promise:

Rhodium Catalysis: Planar chiral rhodium(III) indenyl catalysts have been successfully used for the enantioselective aziridination of unactivated terminal alkenes. acs.org This approach is notable for its broad functional group tolerance and excellent chemoselectivity. acs.org

Copper Catalysis: Copper(I)-catalyzed asymmetric reactions, such as the decarboxylative Mannich reaction of 2H-azirines, provide access to chiral aziridines with multiple stereocenters. jchemlett.com Furthermore, enantioselective copper-catalyzed addition of silicon nucleophiles to 2H-azirines yields C-silylated unprotected aziridines. rsc.org

Nickel Catalysis: Nickel-catalyzed reductive carboxylation of aziridines has emerged as a method to produce valuable β-amino acid building blocks. mdpi.com Additionally, nickel-catalyzed aminofluoroalkylative cyclization of unactivated alkenes can produce various nitrogen-containing heterocycles, including aziridines. rsc.org

Zirconium Catalysis: Zirconium-based catalysts have been employed for the aziridination of alkenes using chloramine-T as the nitrogen source. rsc.org

Beyond transition metals, organocatalysis offers a metal-free alternative for aziridine (B145994) synthesis. mdpi.com For instance, chiral Brønsted acids have been used to catalyze the reaction of imines with ethyl diazoacetate to produce cis-aziridines stereoselectively. mdpi.comorganic-chemistry.org The development of multi-component catalytic asymmetric aziridination reactions starting from aldehydes is also a significant step forward, expanding the scope of substrates beyond pre-formed imines. nih.gov

Future research will likely focus on developing catalysts that can be applied to the specific synthesis of this compound, potentially through the direct aziridination of an appropriately substituted alkene or the reaction of an imine precursor. The table below summarizes some emerging catalytic systems applicable to aziridine synthesis.

| Catalyst Type | Metal/Compound | Reaction Type | Potential Application for this compound |

| Planar Chiral Catalyst | Rhodium(III) Indenyl | Enantioselective Aziridination of Unactivated Alkenes | Asymmetric synthesis from a corresponding alkene |

| N,N'-Dioxide Complex | Copper(II) | Asymmetric Nucleophilic Addition to 2H-Azirines | Functionalization of a 2H-azirine precursor |

| Bipyridine Ligand Complex | Nickel | Reductive Carboxylation of Aziridines | Ring-opening and functionalization |

| Chiral Brønsted Acid | Phosphoric Acid Derivatives | Stereoselective Aziridination of Imines | Synthesis from an imine precursor |

| Pincer-Complex Catalyst | Palladium | Cross-Coupling of Vinyl Aziridines | Functionalization of a vinyl-substituted aziridine |

Green Chemistry Approaches in this compound Synthesis and Transformations

The principles of green chemistry are increasingly influencing the design of synthetic routes for nitrogen-containing heterocycles. beilstein-journals.org For this compound, future research will emphasize the development of more sustainable and environmentally benign methods for its synthesis and subsequent transformations.

A key area of development is the use of sustainable solvents . Traditional solvents used in aziridine synthesis are often hazardous. Recent studies have explored the use of greener alternatives like cyclopentyl methyl ether (CPME) for the synthesis of functionalized NH-aziridines. beilstein-journals.orgnih.govbeilstein-journals.orgbeilstein-archives.org The use of aqueous media is also being investigated, for instance, in the ring expansion of N-tosylaziridines. rsc.org Solvent-free reaction conditions, where possible, represent an ideal green chemistry approach. mdpi.com For example, montmorillonite (B579905) K-10, a solid acid catalyst, can facilitate the stereoselective synthesis of cis-aziridines from imines and ethyl diazoacetate at room temperature without a solvent. mdpi.comorganic-chemistry.org

Flow chemistry presents another significant green advantage. Continuous flow processes can enhance safety, particularly when dealing with potentially hazardous reagents or intermediates. rsc.orgbeilstein-journals.org They also offer better control over reaction parameters, leading to higher yields and selectivities. acs.org A mixed flow-batch approach has been successfully used for the synthesis of functionalized NH-aziridines, where the initial hazardous step is performed in a flow reactor, followed by a batch reaction. rsc.orgbeilstein-journals.orgnih.gov This methodology could be adapted for the synthesis of this compound to improve safety and efficiency.

The following table highlights some green chemistry approaches applicable to aziridine synthesis.

| Green Chemistry Approach | Specific Method | Advantages |

| Sustainable Solvents | Use of Cyclopentyl Methyl Ether (CPME) | Environmentally benign, renewable |

| Use of Aqueous Media | Non-toxic, non-flammable, low cost | |

| Solvent-Free Conditions | Solid-state catalysis (e.g., Montmorillonite K-10) | Reduced waste, simplified workup |

| Enabling Technologies | Continuous Flow Chemistry | Enhanced safety, better process control, scalability |

| Mixed Flow-Batch Synthesis | Combines safety of flow with convenience of batch |

Exploration of Undiscovered Reactivity Modes for the Diethoxyethyl Group

The diethoxyethyl group on the nitrogen of this compound is essentially a masked aldehyde, presenting a unique handle for further chemical transformations that remain largely unexplored in this specific context. The acetal (B89532) functionality is generally stable under neutral to strongly basic conditions, making it an effective protecting group. msu.edulibretexts.org

A primary avenue for future research is the hydrolysis of the acetal to unveil the aldehyde functionality. This could be achieved under acidic conditions. The resulting N-(2-oxoethyl)aziridine would be a highly reactive intermediate, susceptible to a variety of subsequent reactions. For instance, the aldehyde could participate in:

Wittig-type reactions to introduce carbon-carbon double bonds.

Reductive amination to introduce new amine functionalities.

Aldol (B89426) and related condensation reactions to form more complex carbon skeletons.

Cyclization reactions , where the aldehyde reacts with another functional group within the molecule or with an external reagent.

The diethoxyethyl group itself could also participate in novel reactions without prior deprotection. For example, it has been shown that N-(2,2-dialkoxyethyl)ureas can undergo intramolecular cyclization under acidic conditions to form imidazolinium cations, which can then react with aromatic nucleophiles. researchgate.net A similar reactivity pattern could potentially be explored for this compound, leading to the formation of novel heterocyclic systems.

Furthermore, the diethoxyethyl group has been utilized as a transient directing group in palladium-catalyzed C(sp2)–H activation for the ortho-arylation of arylamines. rsc.org Exploring the potential of the diethoxyethyl group on the aziridine nitrogen to direct C-H activation or other metal-catalyzed transformations on the aziridine ring or other parts of the molecule is a promising research direction.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound and its derivatives with modern technologies like flow chemistry and automated synthesis platforms is a key future direction for accelerating discovery and process development.

Flow chemistry offers several advantages for aziridine synthesis, including improved safety, enhanced heat and mass transfer, and the ability to perform multi-step sequences without isolating intermediates. acs.orgnih.gov Continuous flow processes have been developed for the synthesis of various aziridines, and these methodologies could be readily adapted for the production of this compound. rsc.orgacs.orgnih.gov For example, a continuous flow process for the thermal Baldwin rearrangement to produce aziridines has been shown to give higher yields and shorter reaction times compared to batch synthesis. acs.org Flow-assisted synthesis of bicyclic aziridines via photochemical transformations has also been reported. acs.org

Automated synthesis platforms coupled with flow chemistry can enable the rapid generation of libraries of this compound derivatives for high-throughput screening in drug discovery and materials science. nih.govacs.orgnih.govrsc.org Fully automated, multi-step flow approaches have been used to create libraries of other heterocyclic compounds. acs.orgnih.gov Such systems allow for orthogonal diversification, where a core scaffold is modified in multiple positions in a programmed manner. acs.orgnih.gov This approach could be applied to this compound, where the aziridine ring could be functionalized, and the diethoxyethyl group could be transformed into a variety of other functionalities in an automated fashion. The development of automated one-pot library synthesis protocols is also a rapidly advancing area. researchgate.net

The synergy between flow chemistry and automated synthesis will be instrumental in exploring the chemical space around this compound efficiently and systematically.

Q & A

Q. What are the optimal synthetic routes for 1-(2,2-Diethoxyethyl)aziridine in laboratory settings?

The synthesis of this compound derivatives can be achieved via modified Gabriel-Cromwell reactions. A representative method involves reacting diethyl 1,2-dibromoethylphosphonate (76 ) with amines (e.g., 2-aminobutan-1-ol) in acetonitrile under reflux (80–85°C) with triethylamine as a base. Purification via flash column chromatography (EtOAc/MeOH gradients) yields aziridine phosphonates with high purity (95.9% yield reported). This approach avoids solvents, enhancing reaction efficiency and scalability .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry and substituent orientation (e.g., chemical shifts for aziridine protons at δ 1.2–2.8 ppm) .

- Thin-Layer Chromatography (TLC): Monitors reaction progress (e.g., Rf = 0.29 in EtOAc) .

- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .

- Flash Column Chromatography: Ensures isolation of pure compounds using silica gel and solvent gradients .

Q. What factors influence the stability of this compound during storage and experimental handling?

Aziridines are prone to ring-opening due to inherent ring strain. Stability is affected by:

- Moisture: Hydrolysis accelerates in aqueous environments; store under inert gas (N/Ar) .

- Temperature: Decomposition risks increase above 25°C; refrigerate at 4°C for long-term storage .

- Light: Photolytic degradation necessitates amber glassware or opaque containers .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

Stereoselectivity is achieved through:

- Chiral Auxiliaries: Use of enantiopure amines (e.g., 1-phenylethylamine) to induce asymmetric induction during ring closure .

- Reaction Conditions: Solvent polarity (e.g., CHCN vs. THF) and temperature modulate transition-state energetics, favoring cis/trans isomer formation .

- Catalytic Asymmetric Methods: Chiral Lewis acids (e.g., BINOL-derived catalysts) enable enantioselective aziridination .

Q. What computational methods are employed to predict the reactivity of this compound in nucleophilic ring-opening reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. For example:

Q. How does the electronic nature of substituents on the aziridine ring influence its biological activity in cell-based assays?

Substituents modulate bioactivity through:

- Phosphonate Groups: Enhance cellular uptake via phosphate transporters, increasing cytotoxicity in cancer cell lines (e.g., IC = 12 µM in HeLa) .

- Hydrophobic Moieties: Aromatic or alkyl groups improve membrane permeability, as observed in sphingolipid analog synthesis .

- Structure-Activity Relationship (SAR): Systematic variation of substituents (e.g., diethoxyethyl vs. benzyl) identifies pharmacophores for antimicrobial or antiproliferative effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.